

Application Notes and Protocols for the Synthesis of Picrasidine Q Derivatives

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Compound of Interest

Compound Name: *Picrasidine Q*

Cat. No.: *B566500*

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These application notes provide detailed protocols for the synthesis of **Picrasidine Q** derivatives, focusing on recent advancements in the total synthesis of related bis- β -carboline alkaloids. The methodologies outlined are based on the successful total syntheses of Picrasidines G, S, R, and T, which share core structural features with **Picrasidine Q**. The key strategies covered include a regio-selective formal aza-[4+2] cycloaddition, late-stage C-H functionalization for diversification, and a thiazolium-catalyzed Stetter reaction.

Core Synthetic Strategies

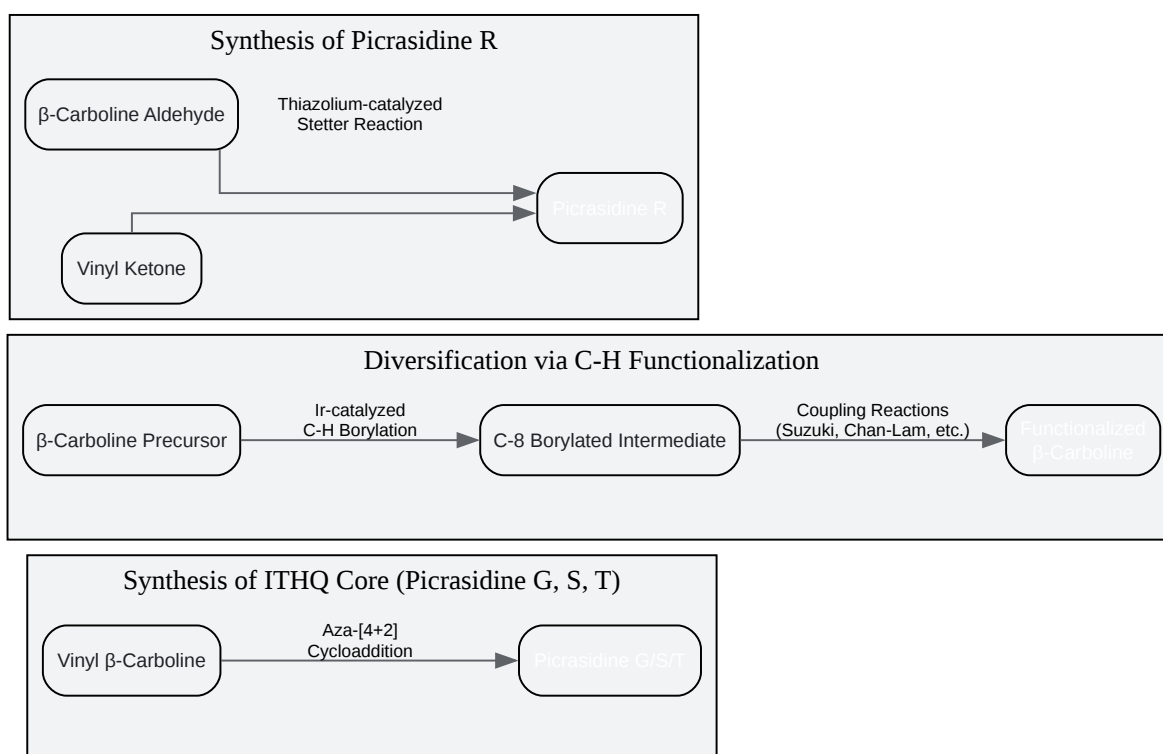
The synthesis of Picrasidine derivatives leverages several powerful chemical transformations to construct the complex bis- β -carboline skeleton.

- **Aza-[4+2] Cycloaddition:** This key reaction enables the construction of the indolotetrahydroquinolizinium (ITHQ) core present in Picrasidines G, S, and T. It involves the dimerization of a vinyl β -carboline precursor.
- **Late-Stage C-H Functionalization:** To introduce diversity into the Picrasidine scaffold, particularly at the C-8 position, a late-stage C-H borylation followed by various coupling reactions is employed. This allows for the synthesis of a range of derivatives with potentially different biological activities.

- Stetter Reaction: For the synthesis of Picrasidine R, which features a 1,4-diketone linker, a thiazolium-catalyzed Stetter reaction is utilized to couple a vinyl ketone with a β -carboline aldehyde.

Synthetic Pathways Overview

The following diagrams illustrate the key synthetic pathways for obtaining different Picrasidine derivatives.



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Caption: Overview of key synthetic strategies for Picrasidine derivatives.

Experimental Protocols

The following are detailed protocols for the key synthetic steps.

Protocol 1: Synthesis of Picrasidine G via Aza-[4+2] Cycloaddition

This protocol describes the dimerization of dehydrocrenatine to form Picrasidine G.

Materials:

- Dehydrocrenatine (5a)
- 2,2,2-Trifluoroethanol (TFE)
- Argon atmosphere

Procedure:

- A solution of dehydrocrenatine (5a) in 2,2,2-trifluoroethanol is stirred at 60 °C under an argon atmosphere.
- The reaction progress is monitored by TLC or LC-MS.
- Upon completion, the solvent is removed under reduced pressure.
- The residue is purified by column chromatography to afford Picrasidine G.

Protocol 2: Late-Stage C-H Borylation of β -Carboline

This protocol details the iridium-catalyzed C-H borylation at the C-8 position of a β -carboline precursor.

Materials:

- β -Carboline substrate (e.g., 6a)
- Bis(pinacolato)diboron (B_2pin_2)
- $[Ir(cod)OMe]_2$

- 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen)
- Cyclooctane (c-Octane)
- Tetrahydrofuran (THF)
- Argon atmosphere

Procedure:

- To an oven-dried Schlenk tube are added the β -carboline substrate, B_2pin_2 , $[Ir(cod)OMe]_2$, and tmphen.
- The tube is evacuated and backfilled with argon three times.
- Anhydrous THF and cyclooctane are added via syringe.
- The reaction mixture is stirred at 80 °C.
- After the reaction is complete, the mixture is cooled to room temperature and concentrated.
- The crude product is purified by flash chromatography to yield the C-8 borylated β -carboline.

Protocol 3: Synthesis of Picrasidine R via Stetter Reaction

This protocol describes the coupling of a vinyl ketone and a β -carboline aldehyde to form Picrasidine R.[\[1\]](#)

Materials:

- Vinyl ketone (10)
- Aldehyde (6c)
- 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (Thiazolium salt catalyst)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

- Dichloromethane (DCM)
- Argon atmosphere

Procedure:

- To a solution of the thiazolium salt catalyst in anhydrous DCM is added DBU at room temperature under an argon atmosphere, and the mixture is stirred for 10 minutes.
- A solution of the vinyl ketone (10) and aldehyde (6c) in anhydrous DCM is added to the catalyst mixture.
- The reaction is stirred at room temperature until completion.
- The reaction mixture is then directly purified by column chromatography on silica gel to afford Picrasidine R.^[1]

Quantitative Data Summary

The following tables summarize the yields for the key synthetic steps.

Table 1: Synthesis of Picrasidine G

Starting Material	Product	Reagents and Conditions	Yield (%)
Dehydrocrenatine (5a)	Picrasidine G (1)	TFE, 60 °C	86

Table 2: C-8 Functionalization of β -Carbolines

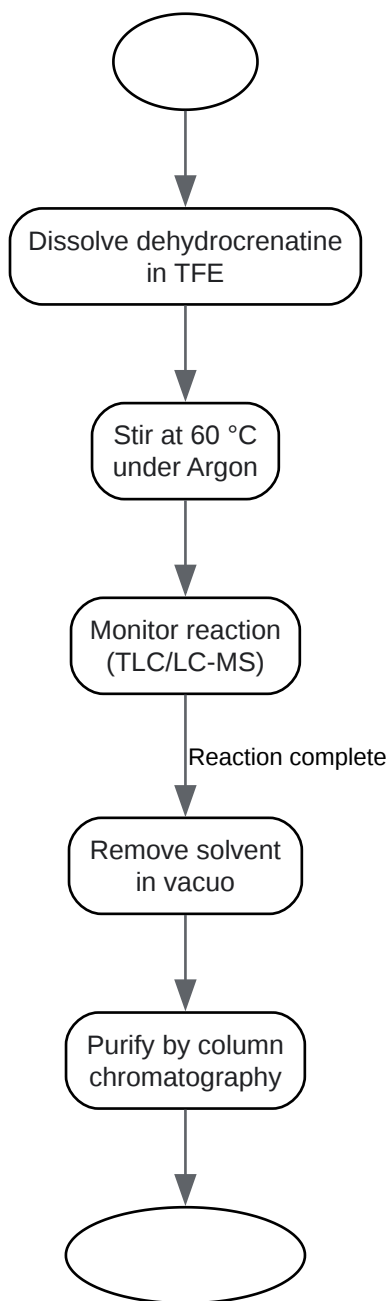
Substrate	Product	Reaction	Reagents and Conditions	Yield (%)
6a	7a	C-H Borylation	B ₂ pin ₂ , [Ir(cod)OMe] ₂ , tmphen, c- Octane, THF, 80 °C	81
7a	7c	Chan-Lam Coupling	Cu(OAc) ₂ , Et ₃ N, DCM, rt	75
7a	7d	Oxidation	H ₂ O ₂ , NaOH, THF/H ₂ O, 0 °C to rt	89
7a	7e	Halogenation	CuBr ₂ , MeOH/H ₂ O, 80 °C	83
7a	7f	Suzuki Coupling	4- bromobenzaldeh yde, Pd(dppf)Cl ₂ , K ₂ CO ₃ , Dioxane/H ₂ O, 80 °C	78
7a	7g	Trifluoromethylati on	Umemoto's reagent, Ag ₂ O, Cu(OTf) ₂ , DCE, 80 °C	42

Table 3: Synthesis of Picrasidine R

Starting Materials	Product	Reagents and Conditions	Yield (%)
Vinyl ketone (10) + Aldehyde (6c)	Picrasidine R (4)	Thiazolium salt, DBU, DCM, rt	90

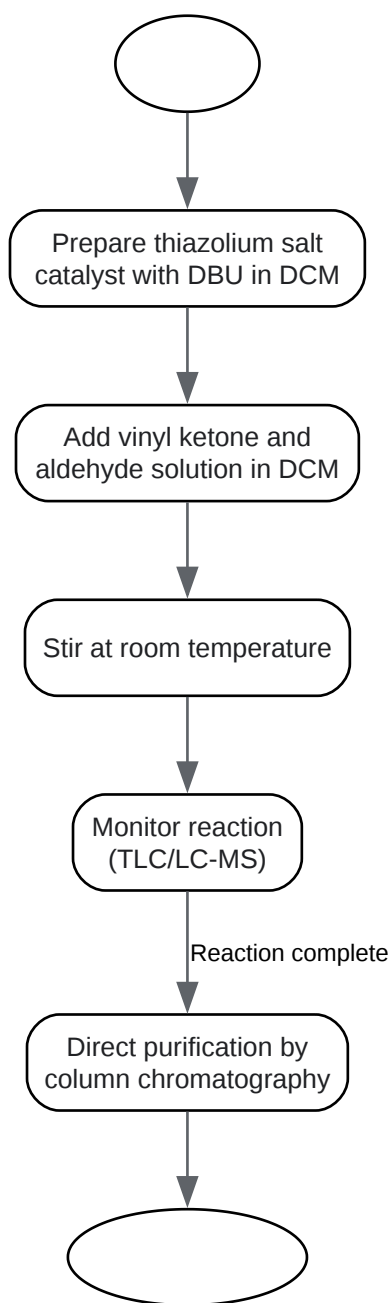
Experimental Workflows

The following diagrams illustrate the workflows for key experimental procedures.



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Caption: Workflow for the Aza-[4+2] Cycloaddition.



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Caption: Workflow for the Stetter Reaction.

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References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
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